4-Methyl-1-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73926. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

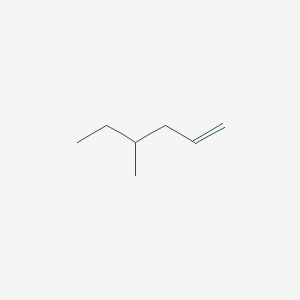

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWJESCICIOQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-60-0 | |

| Record name | 1-Hexene, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863272 | |

| Record name | 4-Methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 4-Methylhex-1-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

73.5 [mmHg] | |

| Record name | 4-Methylhex-1-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3769-23-1 | |

| Record name | 4-Methyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3769-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNE36XR1GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-1-hexene CAS number and properties

An In-depth Technical Guide to 4-Methyl-1-hexene

This technical guide provides a comprehensive overview of this compound (CAS Number: 3769-23-1), intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its applications.

This compound is an unsaturated aliphatic hydrocarbon. Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3769-23-1[1][2][3][4][5] |

| Molecular Formula | C₇H₁₄[1][5] |

| Molecular Weight | 98.19 g/mol [1][5] |

| IUPAC Name | 4-methylhex-1-ene[5] |

| Synonyms | 1-Hexene, 4-methyl-[5] |

| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3[2] |

| InChIKey | SUWJESCICIOQHO-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)CC=C[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 86-88 °C | [3][4] |

| Melting Point | -141.45 °C | [1] |

| Density | 0.705 g/mL at 20 °C | [3][4] |

| Vapor Pressure | 73.5 mmHg at 25 °C | [5] |

| Refractive Index | n20/D 1.401 | [4] |

| Flash Point | -10 °C (closed cup) | |

| Solubility in Water | 30.77 mg/L at 25 °C (estimated) | [6] |

| Solubility in Solvents | Soluble in alcohol, benzene, chloroform, ether, and petroleum. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic methods are used to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, typically recorded in deuterated chloroform (CDCl₃)[1][7].

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is available, often measured as a liquid film[1][7].

-

Mass Spectrometry (MS) : Mass spectra, including those from Gas Chromatography-Mass Spectrometry (GC-MS), are available for this compound[8].

-

Raman Spectroscopy : Raman spectral data for this compound has also been documented[8].

Experimental Protocols

Synthesis of Alkenes via Dehydration of Alcohols (Illustrative Protocol)

Objective: To synthesize an alkene from an alcohol via an E1 elimination reaction.

Materials:

-

4-methylcyclohexanol (starting material)

-

85% Phosphoric acid (catalyst)

-

Concentrated Sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Saturated aqueous sodium chloride solution

Equipment:

-

5-mL and 3-mL conical vials

-

Spin vane

-

Hickman distillation head

-

Water-cooled condenser

-

Drying tube with calcium chloride

-

Heating apparatus (e.g., sand bath or heating mantle)

-

Pasteur pipet

-

Melting point apparatus (for boiling point determination)

-

FTIR spectrometer

Procedure:

-

To a tared 5-mL conical vial containing a spin vane, add approximately 1.5 mL of 4-methylcyclohexanol and record the exact mass.

-

Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.

-

Assemble a distillation apparatus by attaching a Hickman distillation head with a water-cooled condenser and a drying tube to the vial.

-

Heat the reaction mixture to 160-180 °C while stirring.

-

Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.

-

Continue the distillation until the reaction ceases to boil.

-

Wash the collected distillate by rinsing the condenser and Hickman head with 1 mL of saturated aqueous sodium chloride solution and transferring it to the vial containing the product.

-

Separate the aqueous layer from the organic product.

-

Dry the organic layer with anhydrous sodium sulfate for approximately 15 minutes.

-

Carefully transfer the dried product to a clean, tared vial and determine the mass to calculate the yield.

-

Characterize the product by determining its boiling point and acquiring an IR spectrum to confirm the presence of the alkene functional group and the absence of the alcohol hydroxyl group from the starting material.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample.

General Procedure:

-

Sample Preparation: The sample containing this compound is typically diluted in a volatile solvent. An internal standard may be added for quantitative analysis.

-

GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The separation of this compound from other components is achieved on a capillary column (e.g., Petrocol DH, Ultra-ALLOY-5, PONA, HP-5, DB-1)[9]. The oven temperature is programmed to ramp up to ensure efficient separation.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard of this compound for positive identification. Quantification is performed by integrating the peak area and comparing it to the internal standard or a calibration curve.

Applications

This compound is utilized in various industrial and research settings:

-

Polymer Production: It serves as a monomer or comonomer in the synthesis of polymers[1].

-

Solvent: Due to its nonpolar nature, it can be used as a solvent in certain applications[1].

-

Research Chemical: It is used in experimental and research contexts, including studies on reaction kinetics and as a starting material for the synthesis of other organic compounds.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[5] |

| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways[5] |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place[10].

-

Ground and bond the container and receiving equipment to prevent static discharge[10].

-

Use explosion-proof electrical, ventilating, and lighting equipment[10].

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and flame-retardant clothing.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

Logical Relationships and Workflows

The following diagrams illustrate key aspects of working with this compound.

Caption: Key properties and a typical analytical workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(3769-23-1) 1H NMR [m.chemicalbook.com]

- 3. This compound | 3769-23-1 [chemicalbook.com]

- 4. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]

- 5. This compound(3769-23-1) IR Spectrum [chemicalbook.com]

- 6. This compound, 3769-23-1 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 9. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Methyl-1-hexene

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential data on the chemical properties of 4-Methyl-1-hexene.

Core Compound Data

This compound is an organic compound classified as an alkene. Its chemical structure and properties are fundamental for its use in various chemical syntheses. The following table summarizes its key quantitative identifiers.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1][2][3][4][5] |

| CAS Registry Number | 3769-23-1 | [1][2][6] |

| Density | 0.7±0.1 g/cm³ | [7] |

| Boiling Point | 85.4±7.0 °C at 760 mmHg | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are highly dependent on the specific application (e.g., polymerization, fine chemical synthesis, metabolic studies). Standard analytical methods such as Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation are typically employed. For specific, validated protocols, researchers should refer to peer-reviewed chemical literature or established chemical databases.

Logical Relationships in Chemical Identification

The identity of a chemical compound like this compound is established through a logical hierarchy of its identifiers. The systematic name dictates the structure, from which the molecular formula is derived. The molecular weight is then calculated from this formula using the atomic weights of the constituent elements.

Caption: Logical workflow from chemical name to molecular weight.

References

- 1. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3769-23-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, (4R)- | C7H14 | CID 92171143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]

- 6. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 7. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 4-methyl-1-hexene, a valuable compound in various chemical syntheses. The information is presented to meet the needs of researchers and professionals in drug development and related scientific fields, with a focus on precise data, detailed experimental protocols, and clear visual representations of methodologies.

Physicochemical Data of this compound

The boiling point and density are critical physical constants for the identification, purification, and handling of this compound. The data compiled from various sources are summarized below.

Table 1: Boiling Point and Density of this compound

| Property | Value | Conditions |

| Boiling Point | 86-88 °C | at 760 mmHg (Standard atmospheric pressure)[1][2] |

| 85.4 °C | at 760 mmHg[3][4] | |

| Density | 0.705 g/mL | at 20 °C[1][2] |

| 0.703 g/mL | Not specified |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling point and density is fundamental in a laboratory setting. The following sections detail the standard experimental procedures for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with distillation and the capillary method being the most common.

2.1.1. Distillation Method

This method is suitable for determining the boiling point of a substance while also purifying it.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Place the liquid sample (this compound) in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

-

The temperature should remain constant during the distillation of a pure compound. This constant temperature is the boiling point.[6]

-

Record the temperature range over which the liquid distills.

-

2.1.2. Micro-Boiling Point Determination (Capillary Method)

This method is ideal when only a small amount of the substance is available.[7]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., Thiele tube with oil), and a means to heat the bath.

-

Procedure:

-

Attach the small test tube containing a few drops of the liquid sample to the thermometer.

-

Place the capillary tube, with its open end downwards, into the liquid in the test tube.[8][9]

-

Immerse the assembly in the heating bath.

-

Heat the bath slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

-

Density is defined as the mass of a substance per unit volume.[10] For liquids, it is commonly measured using a pycnometer or by direct mass and volume measurements.

2.2.1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.[11]

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately (m_empty).

-

Fill the pycnometer with the liquid sample (this compound), ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled when the stopper is inserted.

-

Weigh the filled pycnometer (m_filled).

-

The mass of the liquid is calculated as: m_liquid = m_filled - m_empty.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pycnometer): Density = m_liquid / V_pycnometer.

-

2.2.2. Direct Mass and Volume Measurement

This is a simpler, though potentially less accurate, method for determining density.

-

Apparatus: A graduated cylinder, an electronic balance.

-

Procedure:

-

Weigh an empty, dry graduated cylinder (m_cylinder).

-

Add a known volume of the liquid sample (this compound) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Weigh the graduated cylinder with the liquid (m_total).

-

The mass of the liquid is: m_liquid = m_total - m_cylinder.

-

The density is calculated as: Density = m_liquid / Volume_measured.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. This compound | 3769-23-1 [chemicalbook.com]

- 2. This compound ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]

- 3. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-Methyl-1-hexene: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-methyl-1-hexene. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols.

Spectral Data Summary

The following sections present the key spectral data for this compound (CAS No: 3769-23-1), a colorless liquid with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2][3] The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.75 | ddt | 1H | H-2 (CH) |

| ~4.95 | m | 2H | H-1 (=CH₂) |

| ~2.05 | t | 2H | H-3 (-CH₂-) |

| ~1.55 | m | 1H | H-4 (CH) |

| ~1.30 | m | 2H | H-5 (-CH₂-) |

| ~0.88 | d | 3H | H-7 (-CH₃) |

| ~0.86 | t | 3H | H-6 (-CH₃) |

Data interpreted from publicly available spectra. Actual values may vary depending on solvent and instrument frequency.

¹³C NMR Spectral Data [4]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 139.3 | C-2 (=CH) |

| 114.3 | C-1 (=CH₂) |

| 38.9 | C-3 (-CH₂-) |

| 35.9 | C-4 (-CH-) |

| 29.3 | C-5 (-CH₂-) |

| 19.3 | C-7 (-CH₃) |

| 11.5 | C-6 (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (alkene) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1642 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~993 & ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Data sourced from the NIST Chemistry WebBook and interpreted from typical values for alkene functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Electron Ionization (EI) Mass Spectral Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 98 | ~5 | [M]⁺ (Molecular Ion) |

| 69 | ~30 | [M - C₂H₅]⁺ |

| 57 | ~75 | [M - C₃H₅]⁺ |

| 56 | ~60 | [M - C₃H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

| 29 | ~45 | [C₂H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2] The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed into the spectrometer's magnet.[7]

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR , a 1D proton experiment is performed. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between pulses.[8]

-

For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.[9] Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[9]

-

The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, the simplest method is to run a "neat" spectrum.[10]

-

One to two drops of the pure liquid are placed onto the surface of one salt plate (e.g., NaCl or KBr).[10][11]

-

A second salt plate is carefully placed on top, creating a thin liquid film between the plates.[11] The plates should be handled by their edges to avoid contamination.[11]

-

Alternatively, for modern FT-IR spectrometers with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid is placed directly onto the ATR crystal.[12]

Data Acquisition:

-

A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is collected first. This is automatically subtracted from the sample spectrum.[13]

-

The prepared sample (sandwiched plates or on the ATR crystal) is placed in the spectrometer's sample holder.[11]

-

The infrared spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹.[13]

-

After analysis, the salt plates or ATR crystal are cleaned with a dry, volatile organic solvent like acetone and returned to storage.[10][11]

Mass Spectrometry (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[14][15]

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane or dichloromethane).

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph's heated injection port.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium) onto the GC column.

Data Acquisition:

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they pass through the GC column.

-

As this compound elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound such as this compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

- 1. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 6. 1-Hexene, 4-methyl- [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. ursinus.edu [ursinus.edu]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyl-1-hexene, a valuable building block in organic synthesis. The document details established synthetic methodologies, including the Grignard reaction, Wittig olefination, and dehydration of alcohols. Furthermore, it outlines rigorous purification protocols, such as fractional distillation and preparative gas chromatography, essential for obtaining high-purity this compound for research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| Boiling Point | 86-88 °C | [3] |

| Density | 0.705 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.401 | |

| Flash Point | -10 °C | [3] |

| CAS Number | 3769-23-1 | [1] |

| Appearance | Colorless liquid | [1][2] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Grignard Reaction

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. For the synthesis of this compound, this involves the coupling of a sec-butyl Grignard reagent with an allyl halide.

Reaction Scheme:

Experimental Protocol:

a) Preparation of sec-Butylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, place a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.

-

Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

b) Coupling with Allyl Bromide:

-

Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.

-

Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

Expected Yield and Purity: While specific data for this exact reaction is not readily available in the searched literature, similar Grignard coupling reactions typically provide moderate to good yields, generally in the range of 50-80%. The crude product will likely contain unreacted starting materials and byproducts such as Wurtz coupling products (e.g., 3,4-dimethylhexane and 1,5-hexadiene).

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from isovaleraldehyde and a methylide ylide.

Reaction Scheme:

Experimental Protocol (One-Pot Aqueous Method): [5]

-

To a round-bottom flask, add triphenylphosphine (1.1 eq), isovaleraldehyde (1.0 eq), and a saturated aqueous solution of sodium bicarbonate.

-

To this suspension, add methyl bromide (1.2 eq).

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

The crude product contains this compound and triphenylphosphine oxide.

Expected Yield and Purity: Yields for Wittig reactions can vary widely depending on the specific substrates and reaction conditions. The major impurity in the crude product is triphenylphosphine oxide, which can often be challenging to remove completely by distillation alone.

Dehydration of 4-Methyl-1-hexanol

The acid-catalyzed dehydration of 4-Methyl-1-hexanol can also yield this compound. This is an equilibrium-controlled reaction, and removal of the alkene product as it is formed can drive the reaction to completion.

Reaction Scheme:

Experimental Protocol:

-

Place 4-Methyl-1-hexanol in a round-bottom flask with a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid, or over a solid acid catalyst like alumina.

-

Heat the mixture to a temperature above the boiling point of this compound but below the boiling point of the alcohol.

-

The alkene and water will distill as they are formed.[6]

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by water and brine.

-

Dry the organic layer over a suitable drying agent.

Expected Yield and Potential Byproducts: Dehydration of alcohols can lead to a mixture of isomeric alkenes through carbocation rearrangements. In this case, potential byproducts could include 4-methyl-2-hexene and other isomers. The yield of the desired terminal alkene will depend on the reaction conditions and the catalyst used.

Purification of this compound

High-purity this compound is often required for subsequent synthetic steps. The choice of purification method depends on the nature and boiling points of the impurities present in the crude product.

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points.[7][8] A fractionating column with a high number of theoretical plates is recommended for efficient separation.

Boiling Points of this compound and Potential Impurities:

| Compound | Boiling Point (°C) |

| This compound | 86-88 |

| Diethyl Ether (solvent) | 34.6 |

| Allyl Bromide | 71 |

| sec-Butyl Bromide | 91 |

| Isovaleraldehyde | 92-93 |

| 4-Methyl-1-hexanol | 163-165 |

| 3,4-Dimethylhexane | 118 |

| 1,5-Hexadiene | 60 |

Experimental Protocol:

-

Set up a fractional distillation apparatus with a well-insulated Vigreux or packed column.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently to initiate boiling.

-

Carefully monitor the temperature at the head of the column.

-

Discard the initial fraction (forerun) which may contain low-boiling impurities.

-

Collect the fraction that distills at or near the boiling point of this compound (86-88 °C).

-

Monitor the purity of the collected fractions by gas chromatography (GC).

Preparative Gas Chromatography (Prep GC)

For obtaining very high purity this compound, especially for separating it from close-boiling isomers, preparative gas chromatography is an excellent technique.

General GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically suitable for separating hydrocarbons.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial temperature hold followed by a ramp to a final temperature can effectively separate components with different boiling points.

-

Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.

Experimental Protocol:

-

Optimize the separation conditions on an analytical GC to determine the retention times of this compound and any impurities.

-

Inject the crude or partially purified this compound onto the preparative GC column.

-

Set the collection window to correspond to the retention time of this compound.

-

The collected fractions can be analyzed by analytical GC to confirm their purity.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the components. The mass spectrum of this compound will show a molecular ion peak at m/z 98.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of this compound will show characteristic signals for the vinyl protons and the methyl and methylene groups in the alkyl chain.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the vinyl group (~3080 cm⁻¹) and the C=C stretching of the double bond (~1640 cm⁻¹).[10]

Experimental Workflows and Logical Relationships

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: Workflow for the Grignard synthesis of this compound.

Diagram 2: Purification Workflow for this compound

Caption: Decision workflow for the purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3769-23-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. sciepub.com [sciepub.com]

- 6. This compound, 3769-23-1 [thegoodscentscompany.com]

- 7. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]

- 8. Solved What is the major product from E1 dehydration | Chegg.com [chegg.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. google.com [google.com]

The Chemical Reactivity of 4-Methyl-1-hexene's Terminal Double Bond: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexene is a chiral alpha-olefin that serves as a valuable building block in organic synthesis. Its terminal double bond is a site of rich chemical reactivity, allowing for a diverse array of transformations. This guide provides a comprehensive overview of the key reactions involving the terminal double bond of this compound, with a focus on reaction mechanisms, experimental protocols, and the stereochemical outcomes that are critical in the context of drug discovery and development. The presence of a stereocenter at the C4 position introduces an element of chirality that can influence the stereoselectivity of these reactions, a factor of paramount importance in the synthesis of enantiomerically pure pharmaceutical agents.

Electrophilic Addition Reactions

The electron-rich π-bond of this compound's terminal double bond is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable secondary carbocation at the C2 position.

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) to this compound follows Markovnikov's rule to yield 2-halo-4-methylhexane as the major product. The reaction proceeds via a carbocation intermediate. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-4-methylhexane.

Table 1: Regioselectivity in the Hydrohalogenation of this compound

| Reaction | Reagents | Major Product | Regioselectivity |

| Markovnikov Addition | HCl, HBr, or HI | 2-Halo-4-methylhexane | Markovnikov |

| Anti-Markovnikov Addition | HBr, ROOR (peroxide) | 1-Bromo-4-methylhexane | Anti-Markovnikov |

Markovnikov Hydrobromination:

-

Cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) to 0 °C in an ice bath.

-

Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the product by distillation or column chromatography.

Anti-Markovnikov Hydrobromination:

-

Dissolve this compound (1.0 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq) in a non-polar solvent like hexane.

-

Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture while irradiating with UV light or heating.

-

Monitor the reaction by GC to confirm the formation of the terminal bromide.

-

After the reaction is complete, wash the mixture with aqueous sodium bisulfite to remove excess bromine and then with saturated sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify by distillation.

Hydration

The addition of water across the double bond can be achieved under acidic conditions (acid-catalyzed hydration) or via oxymercuration-demercuration. Acid-catalyzed hydration follows Markovnikov's rule but is prone to carbocation rearrangements, which is not a concern for this compound. Oxymercuration-demercuration is a milder method that also affords the Markovnikov alcohol without the risk of rearrangements.

Table 2: Hydration of this compound

| Reaction | Reagents | Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 4-Methyl-2-hexanol | Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 4-Methyl-2-hexanol | Markovnikov |

Acid-Catalyzed Hydration:

-

To a stirred mixture of this compound (1.0 eq) and water, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

Monitor the disappearance of the alkene by GC.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer, and remove the solvent.

-

Purify the alcohol by distillation.

Oxymercuration-Demercuration:

-

In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in a 1:1 mixture of THF and water.

-

Add this compound (1.0 eq) to the solution and stir at room temperature for 1-2 hours.

-

Cool the mixture to 0 °C and add a 3 M aqueous solution of NaOH, followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

-

Stir the mixture for 1-2 hours, during which a precipitate of mercury metal will form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation.

Oxidation Reactions

The terminal double bond of this compound can be oxidized to form various products, including epoxides, diols, and cleaved carbonyl compounds.

Epoxidation

Epoxidation is the conversion of the alkene to an epoxide (oxirane). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.

Table 3: Epoxidation of this compound

| Reagent | Product |

| m-CPBA | 2-Methyl-2-(2-methylbutyl)oxirane |

Epoxidation with m-CPBA:

-

Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C.

-

Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the alkene solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Once complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the resulting carboxylic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude epoxide, which can be purified by column chromatography.

Dihydroxylation

Dihydroxylation results in the formation of a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Table 4: Dihydroxylation of this compound

| Reaction | Reagents | Product | Stereochemistry |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ | (4-Methylhexane-1,2-diol) | Syn |

| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | (4-Methylhexane-1,2-diol) | Anti |

Oxidative Cleavage (Ozonolysis)

Ozonolysis cleaves the double bond, and the resulting fragments are capped with oxygen atoms. Reductive workup (e.g., with dimethyl sulfide or zinc) yields aldehydes and/or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones. For this compound, ozonolysis with reductive workup gives formaldehyde and 3-methylpentanal.

Ozonolysis with Reductive Workup:

-

Cool a solution of this compound (1.0 eq) in methanol or dichloromethane to -78 °C (a dry ice/acetone bath).

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (DMS, 1.5 eq) and allow the solution to warm to room temperature.

-

Stir for several hours.

-

Remove the solvent and the dimethyl sulfoxide byproduct under reduced pressure to obtain the crude aldehyde products.

Reduction

Catalytic Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction is a syn-addition of two hydrogen atoms across the double bond.

Table 5: Catalytic Hydrogenation of this compound

| Catalyst | Reagent | Product |

| Pd/C, PtO₂, or Raney Ni | H₂ | 3-Methylhexane |

Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Evacuate the vessel and backfill with hydrogen gas (from a balloon or a pressurized system).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the alkane product.

Polymerization

This compound, as an α-olefin, can undergo polymerization to form poly(this compound). This is typically achieved using Ziegler-Natta or metallocene catalysts. The properties of the resulting polymer are highly dependent on the catalyst system and polymerization conditions.

Table 6: Polymerization of this compound

| Catalyst System | Polymer Type |

| Ziegler-Natta (e.g., TiCl₄/AlEt₃) | Isotactic or atactic poly(this compound) |

| Metallocene | Stereoregular poly(this compound) |

Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. With a terminal alkene like this compound, cross-metathesis with another olefin can be performed using catalysts such as Grubbs' or Schrock's catalysts. This reaction allows for the synthesis of more complex internal alkenes.

Applications in Drug Development

The terminal double bond of molecules like this compound is a versatile functional group for the synthesis of complex chiral molecules, which are often the building blocks of pharmaceuticals. Stereoselective reactions of the double bond are particularly crucial. For instance, asymmetric dihydroxylation or epoxidation can introduce new stereocenters with high enantiomeric excess, a critical step in the synthesis of single-enantiomer drugs. The resulting functionalized products can then be further elaborated into more complex drug candidates. The ability to perform these transformations efficiently and with high stereocontrol is a key enabling technology in modern medicinal chemistry.

Conclusion

The terminal double bond of this compound exhibits a rich and diverse reactivity profile, making it a valuable synthon in organic chemistry. The reactions discussed in this guide, including electrophilic additions, oxidations, reductions, polymerization, and metathesis, provide a powerful toolkit for the synthesis of a wide range of molecular architectures. For researchers in drug development, the ability to control the stereochemical outcome of these reactions is of utmost importance, and the chiral nature of this compound offers unique opportunities for the asymmetric synthesis of complex bioactive molecules.

An In-depth Technical Guide to the Isomers of Methylhexene and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acyclic isomers of methylhexene (C₇H₁₄), detailing their structural nuances, including positional and geometric isomerism. This document is intended to be a valuable resource for researchers and professionals in organic chemistry, drug development, and analytical sciences who require a thorough understanding of the identification and differentiation of these closely related alkene isomers.

Introduction to Methylhexene Isomers

Methylhexene, with the chemical formula C₇H₁₄, exists as numerous structural and stereoisomers. The structural diversity arises from the different possible positions of the methyl group on the hexene backbone and the location of the carbon-carbon double bond. Furthermore, the substitution pattern around the double bond can give rise to geometric (E/Z) isomerism. Understanding the distinct properties of each isomer is critical for controlling reaction selectivity, ensuring the purity of synthesized compounds, and for the accurate interpretation of analytical data.

Structural Isomers of Methylhexene

The acyclic isomers of methylhexene can be systematically identified by considering the position of the methyl group on the hexane chain and the location of the double bond. This leads to a number of positional isomers, several of which also exhibit E/Z isomerism.

The positional isomers of methylhexene are:

-

2-Methyl-1-hexene

-

3-Methyl-1-hexene

-

4-Methyl-1-hexene

-

5-Methyl-1-hexene

-

2-Methyl-2-hexene

-

3-Methyl-2-hexene (exists as E and Z isomers)

-

4-Methyl-2-hexene (exists as E and Z isomers)

-

5-Methyl-2-hexene (exists as E and Z isomers)

-

2-Methyl-3-hexene (exists as E and Z isomers)

-

3-Ethyl-1-pentene (a structural isomer with a different parent chain)

-

4,4-Dimethyl-1-pentene (a structural isomer with a different parent chain)

-

And others with different carbon backbones.

This guide will focus on the isomers with a "methylhexene" parent name.

Classification of Methylhexene Isomers

The following diagram illustrates the classification of the primary methylhexene isomers based on the position of the methyl group and the double bond.

Data Presentation: Physical Properties of Methylhexene Isomers

The structural differences among the isomers of methylhexene lead to variations in their physical properties. These properties are crucial for their separation, identification, and handling. The following table summarizes key physical data for various methylhexene isomers.

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 1-Hexene Backbone | |||||

| 2-Methyl-1-hexene | 2-methylhex-1-ene | 6094-02-6 | 92[1][2] | 0.697 at 25°C[1] | 1.403[1] |

| 3-Methyl-1-hexene | 3-methylhex-1-ene | 3404-61-3 | 85.4[3] | 0.703[3] | 1.393[3] |

| This compound | 4-methylhex-1-ene | 3769-23-1 | 86-88[4][5] | 0.705 at 20°C[4][5] | 1.401[4] |

| 5-Methyl-1-hexene | 5-methylhex-1-ene | 3524-73-0 | 85.4[6] | 0.691[6] | Not Available |

| 2-Hexene Backbone | |||||

| 2-Methyl-2-hexene | 2-methylhex-2-ene | 2738-19-4 | 95[7] | 0.708[8] | 1.408[8] |

| (E)-3-Methyl-2-hexene | (2E)-3-methylhex-2-ene | 20710-38-7 | Not Available | Not Available | Not Available |

| (Z)-3-Methyl-2-hexene | (2Z)-3-methylhex-2-ene | 10574-36-4 | 97.3[9] | 0.714[9] | 1.414[9] |

| (E)-4-Methyl-2-hexene | (2E)-4-methylhex-2-ene | 3683-22-5 | 88.4 | 0.711 | 1.3998 |

| (Z)-4-Methyl-2-hexene | (2Z)-4-methylhex-2-ene | 3683-19-0 | Not Available | Not Available | Not Available |

| (E)-5-Methyl-2-hexene | (2E)-5-methylhex-2-ene | 7385-82-2 | Not Available | Not Available | Not Available |

| (Z)-5-Methyl-2-hexene | (2Z)-5-methylhex-2-ene | 13151-17-2 | 88.4[10] | 0.711[10] | 1.4010[10] |

| 3-Hexene Backbone | |||||

| (E)-2-Methyl-3-hexene | (3E)-2-methylhex-3-ene | 692-24-0 | 86[11] | Not Available | Not Available |

| (Z)-2-Methyl-3-hexene | (3Z)-2-methylhex-3-ene | 15840-60-5 | 86.05[12] | 0.690[12] | Not Available |

Note: Data for some isomers, particularly separated E/Z isomers, is not always readily available in public databases and may require specific experimental determination.

Experimental Protocols for Isomer Differentiation

The differentiation and identification of methylhexene isomers rely on a combination of chromatographic and spectroscopic techniques.

Synthesis of Methylhexene Isomers

The synthesis of specific methylhexene isomers is crucial for obtaining reference standards for analytical method development. Common synthetic routes include:

-

Dehydration of Alcohols: Acid-catalyzed dehydration of the corresponding methylhexanol is a common method. For example, the dehydration of 4-methyl-2-hexanol can yield 4-methyl-2-hexene.[13] The reaction conditions, particularly the choice of acid catalyst (e.g., H₂SO₄, H₃PO₄) and temperature, can influence the regioselectivity and stereoselectivity of the elimination.[13]

-

Wittig Reaction: The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes. By choosing the appropriate aldehyde or ketone and phosphonium ylide, specific isomers of methylhexene can be targeted with high control over the double bond position and geometry. For instance, reacting 2-pentanone with a suitable ylide can produce 2-methyl-1-hexene.[14]

-

Dehydrohalogenation: Elimination of a hydrogen halide from a methylhexyl halide using a strong base can produce methylhexenes. However, this method may lead to a mixture of positional and geometric isomers.[15]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers based on their boiling points and interactions with the stationary phase of the GC column.

-

Column Selection: A non-polar or moderately polar capillary column is typically effective. Common stationary phases include polydimethylsiloxane (e.g., DB-1, HP-1) or polyethylene glycol (e.g., Carbowax).

-

Temperature Program: A temperature gradient is often employed to achieve good separation of isomers with close boiling points. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C).

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.

-

Identification: Isomers are identified by comparing their retention times with those of known standards. The relative peak areas can be used for quantitative analysis of isomer mixtures.

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information for the unambiguous identification of each isomer.

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise connectivity and stereochemistry of the isomers.

-

¹H NMR:

-

Vinylic Protons: The chemical shifts (typically 4.5-6.5 ppm) and coupling constants of the protons on the double bond are highly diagnostic of the substitution pattern and stereochemistry (E/Z).

-

Methyl Group: The chemical shift of the methyl protons will vary depending on whether the methyl group is attached to an sp² or sp³ hybridized carbon. The splitting pattern of the methyl signal (singlet, doublet, or triplet) provides information about adjacent protons.

-

Aliphatic Protons: The chemical shifts and splitting patterns of the other protons on the hexane chain provide further structural information.

-

-

¹³C NMR:

-

Vinylic Carbons: The chemical shifts of the sp² hybridized carbons (typically 100-150 ppm) are indicative of the double bond's position.

-

Number of Signals: The number of unique signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For example, a more symmetric isomer will show fewer signals than a less symmetric one.

-

IR spectroscopy is useful for identifying the presence of the C=C double bond and for differentiating substitution patterns.

-

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ indicates the presence of a carbon-carbon double bond. The intensity of this peak can vary depending on the symmetry of the double bond.

-

=C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.

-

=C-H Bend (Out-of-Plane): The position of these strong bands in the 650-1000 cm⁻¹ region is highly diagnostic of the substitution pattern around the double bond (e.g., monosubstituted, disubstituted, trisubstituted).

Mass spectrometry provides the molecular weight of the isomers and characteristic fragmentation patterns that can be used for identification.

-

Molecular Ion Peak: All methylhexene isomers will have a molecular ion (M⁺) peak at m/z = 98.

-

Fragmentation Pattern: The fragmentation of the molecular ion upon electron ionization will produce a unique pattern of fragment ions for each isomer. The stability of the resulting carbocations will govern the major fragmentation pathways. Common losses include alkyl radicals. The fragmentation patterns can be complex, but comparison with library spectra of known standards is a powerful identification tool.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a methylhexene isomer.

Conclusion

The isomers of methylhexene present a fascinating case study in structural and stereoisomerism. Their differentiation requires a multi-faceted analytical approach, combining high-resolution separation techniques with detailed spectroscopic characterization. This guide provides the foundational knowledge and data necessary for researchers, scientists, and drug development professionals to confidently work with and characterize these important organic compounds. The provided data tables and experimental outlines serve as a starting point for developing robust analytical methods for the identification and quantification of methylhexene isomers.

References

- 1. 5-METHYL-2-HEXENE synthesis - chemicalbook [chemicalbook.com]

- 2. Design a synthesis of (E)-5-methyl-2-hexene from | Chegg.com [chegg.com]

- 3. homework.study.com [homework.study.com]

- 4. 2-Methyl-1-hexene | 6094-02-6 | FM167821 | Biosynth [biosynth.com]

- 5. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]

- 7. cis-4-Methyl-2-hexene|lookchem [lookchem.com]

- 8. This compound | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-Methyl-1-hexene | 6094-02-6 [smolecule.com]

- 10. CIS-3-METHYL-3-HEXENE(4914-89-0) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(3769-23-1) 1H NMR [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. 4-Methyl-2-hexene | 3404-55-5 | Benchchem [benchchem.com]

- 14. brainly.com [brainly.com]

- 15. 2-Methyl-2-hexene|High Purity|CAS 2738-19-4 [benchchem.com]

Commercial Availability and Suppliers of 4-Methyl-1-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-Methyl-1-hexene (CAS No: 3769-23-1). This information is critical for researchers and professionals in drug development and other scientific fields who require this compound for synthesis and experimentation. This guide includes details on purity, common impurities, handling and storage protocols, and analytical methods.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity Specification | Available Quantities |

| Sigma-Aldrich | 67500 | ≥98.0% (GC)[1] | 5 mL |

| COM633481343 | 98% | - | |

| TCI (Tokyo Chemical Industry) | M0302 | >99.0% (GC) | 5 mL |

| Fisher Scientific (distributor for TCI America) | M03025ML | ≥99.0% (GC) | 5 mL |

| Lab Pro Inc. | M0302-5ML | Min. 99.0% (GC) | 5 mL |

| Santa Cruz Biotechnology | sc-269450 | - | Contact for details |

| ESSLAB (distributor for Chiron) | 3971.7-1ML | neat | 1 mL[2] |

| ChemicalBook | CB0496388 | - | Inquire for bulk |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 3769-23-1 | [1][3] |

| Molecular Formula | C₇H₁₄ | [3] |

| Molecular Weight | 98.19 g/mol | [3] |

| Boiling Point | 86-88 °C (lit.) | [1][4] |

| Density | 0.705 g/mL at 20 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.401 (lit.) | [1] |

| Flash Point | -10 °C (closed cup) | [1] |

Safety, Handling, and Storage

Hazard Identification:

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways.[5]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities. Common laboratory-scale and industrial syntheses of alkenes often involve Grignard or Wittig reactions.

Potential Synthesis Routes:

-

Grignard Reaction: A plausible route involves the reaction of a sec-butyl magnesium halide with allyl bromide.[6]

-

Wittig Reaction: An alternative synthesis could involve the reaction of a suitable phosphonium ylide with propanal.

Potential Impurities:

Based on these synthesis routes, potential impurities could include:

-

From Grignard Synthesis:

-

Unreacted starting materials (e.g., sec-butyl bromide, allyl bromide).

-

Side-products from the reaction of the Grignard reagent with traces of water or other electrophiles.

-

Homocoupling products.

-

-

From Wittig Synthesis:

-

Triphenylphosphine oxide (a common byproduct).

-

Unreacted starting materials (e.g., propanal, the phosphonium salt).

-

Geometric isomers (E/Z) of the desired product, depending on the reaction conditions and the ylide used.[7]

-

-

Other Isomers: Positional isomers such as 4-methyl-2-hexene or other methylhexene isomers could also be present.[5]

Caption: Potential synthesis routes for this compound and associated impurities.

Analytical Methods

The purity of this compound is typically determined by Gas Chromatography (GC). Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis (Illustrative)

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) to all standards and samples at a fixed concentration.

2. GC-MS Parameters (Illustrative):

| Parameter | Setting |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-350 |

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

-

For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

Caption: General workflow for the analysis of this compound by GC-MS.

Applications in Drug Development

This compound serves as a versatile building block in organic synthesis. Its chiral center and terminal double bond make it a useful precursor for introducing specific stereochemistry and for further functionalization in the synthesis of complex molecules. One notable application is in the total synthesis of natural products with pharmaceutical relevance. For instance, derivatives of this compound have been utilized in the synthesis of epothilones, a class of microtubule-stabilizing agents with potent anticancer activity.[8] The methyl-substituted backbone of this compound can be a key structural element in the synthesis of the polyketide chain of these complex natural products.

Caption: Application of this compound in the total synthesis of epothilones for drug discovery.

References

- 1. 4-甲基-1-己烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. esslabshop.com [esslabshop.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3769-23-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:3769-23-1 | Chemsrc [chemsrc.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. This compound, 3769-23-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermochemical Data of 4-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Methyl-1-hexene (CAS Registry Number: 3769-23-1).[1][2] The information is compiled from established chemical databases and relevant scientific literature to support research and development activities where the thermodynamic properties of this compound are critical. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a workflow diagram for the determination of thermochemical properties.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-methylhex-1-ene, C2H5CH(CH3)CH2CH=CH2 | [1][2] |

| CAS Registry Number | 3769-23-1 | [1][2] |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.1861 g/mol | [1][2] |

| IUPAC Standard InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3 | [1][2] |

| IUPAC Standard InChIKey | SUWJESCICIOQHO-UHFFFAOYSA-N | [1][2] |

Quantitative Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data is categorized by phase and includes experimental and calculated values with their respective sources.

Table 2.1: Phase Transition Properties

| Property | Value | Units | State | Method | Source |

| Normal Boiling Point (Tb) | 360.2 ± 0.5 | K | Liquid-Gas | Experimental (Average of 8 values) | [3] |

| Freezing Point (Tf) | 131.65 | K | Solid-Liquid | Experimental | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 34.70 | kJ/mol | Liquid → Gas | Experimental | [4] |

| Enthalpy of Fusion (ΔfusH°) | 9.08 | kJ/mol | Solid → Liquid | Calculated (Joback Method) | [4] |

Table 2.2: Thermodynamic Properties of Formation

| Property | Value | Units | State | Method | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | -67.66 | kJ/mol | Gas | Calculated (Joback Method) | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 93.46 | kJ/mol | Gas | Calculated (Joback Method) | [4] |

Table 2.3: Reaction Thermochemistry